molecular formula C28H16N2O4 B13791430 [9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde

[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde

Cat. No.: B13791430
M. Wt: 444.4 g/mol
InChI Key: NJXQXGNXGOFBAT-UHFFFAOYSA-N
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Description

[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde is an organic compound that belongs to the bicarbazole family. This compound is characterized by its unique structure, which consists of two carbazole units linked at the 9-position, with four aldehyde groups attached at the 3, 3’, 6, and 6’ positions. This structure imparts unique electronic and photophysical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of 9,9’-bicarbazole, which is then subjected to formylation reactions to introduce the aldehyde groups at the desired positions. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent or by employing the Duff reaction, which involves the use of hexamethylenetetramine and formic acid .

Industrial Production Methods

Industrial production of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde is primarily related to its ability to interact with various molecular targets through its aldehyde groups. These interactions can lead to the formation of Schiff bases with amines, which can further undergo cyclization or other reactions. The compound’s photophysical properties also enable it to participate in energy transfer processes, making it useful in optoelectronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[9,9’-Bicarbazole]-3,3’,6,6’-tetracarbaldehyde is unique due to the presence of four reactive aldehyde groups, which allow for a wide range of chemical modifications and applications. Its structure also imparts distinct electronic properties, making it valuable in the development of advanced materials and devices .

Properties

Molecular Formula

C28H16N2O4

Molecular Weight

444.4 g/mol

IUPAC Name

9-(3,6-diformylcarbazol-9-yl)carbazole-3,6-dicarbaldehyde

InChI

InChI=1S/C28H16N2O4/c31-13-17-1-5-25-21(9-17)22-10-18(14-32)2-6-26(22)29(25)30-27-7-3-19(15-33)11-23(27)24-12-20(16-34)4-8-28(24)30/h1-16H

InChI Key

NJXQXGNXGOFBAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)C3=C(N2N4C5=C(C=C(C=C5)C=O)C6=C4C=CC(=C6)C=O)C=CC(=C3)C=O

Origin of Product

United States

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